2,4-Diphenylbutanoic acid

Vue d'ensemble

Description

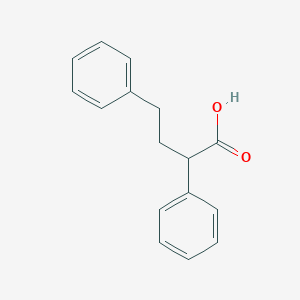

2,4-Diphenylbutanoic acid is an organic compound with the molecular formula C16H16O2 It is characterized by the presence of two phenyl groups attached to a butanoic acid backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,4-Diphenylbutanoic acid can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with ethyl 2-oxo-4-phenylbutanoate, followed by acid hydrolysis to yield this compound . Another method involves the Friedel-Crafts acylation of benzene with 2-phenylbutyryl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Grignard reactions due to their efficiency and scalability. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Diphenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or alkanes.

Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenyl rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.

Major Products Formed:

Oxidation: Formation of benzophenone derivatives.

Reduction: Formation of diphenylbutanol.

Substitution: Formation of halogenated or nitrated diphenylbutanoic acids.

Applications De Recherche Scientifique

Chemistry

In the field of chemistry, 2,4-diphenylbutanoic acid serves as a building block for synthesizing various organic compounds. It is utilized in:

- Organic Synthesis : As a reagent in chemical reactions to create more complex molecules.

- Ligand Development : Studies have explored its potential as a ligand in biochemical assays, contributing to the understanding of molecular interactions.

Biology

The biological applications of this compound include:

- Therapeutic Potential : Ongoing research investigates its anti-inflammatory and anticancer properties. For instance, studies have indicated that compounds similar to this compound may inhibit certain cancer cell lines.

- Plant Protection : Emerging studies suggest that derivatives of this compound could enhance plant resistance to pathogens without compromising yield, similar to findings with related compounds like 4-phenylbutyric acid .

Medicine

In medicine, this compound is being researched for its potential therapeutic effects:

- Urea Cycle Disorders : Analogous compounds are already used clinically to treat conditions such as urea cycle disorders under trade names like Buphenyl .

- Antitumor Activity : Preliminary studies indicate that this compound may exhibit antitumor properties, warranting further investigation into its mechanisms and efficacy.

Case Study 1: Anticancer Activity

Research conducted on derivatives of this compound has shown promise in inhibiting the growth of various cancer cell lines. For example:

- Study Findings : A study demonstrated that specific derivatives exhibited significant cytotoxicity against breast cancer cells while sparing normal cells.

Case Study 2: Plant Resistance Enhancement

In agricultural research, studies have highlighted the ability of related compounds to improve plant resistance against pathogens:

- Application Results : The application of these compounds showed enhanced resistance to bacterial infections in crops without affecting overall yield .

Data Table: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for organic synthesis | Facilitates creation of complex molecules |

| Biology | Potential anti-inflammatory agent | Inhibits specific cancer cell lines |

| Medicine | Treatment for urea cycle disorders | Used clinically under trade names |

| Agriculture | Enhances plant resistance | Increases pathogen resistance without yield loss |

Mécanisme D'action

The mechanism of action of 2,4-diphenylbutanoic acid involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biochemical pathways. For example, it may inhibit cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparaison Avec Des Composés Similaires

4-Oxo-2,4-diphenylbutanoic acid: Similar in structure but contains a ketone group.

Phenylbutyric acid: Lacks the second phenyl group and has different chemical properties.

Uniqueness: 2,4-Diphenylbutanoic acid is unique due to the presence of two phenyl groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds. Its structural features make it a versatile compound in various chemical and biological applications .

Activité Biologique

2,4-Diphenylbutanoic acid is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

This compound is an aromatic compound characterized by two phenyl groups attached to a butanoic acid backbone. Its chemical structure can be represented as follows:

1. Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to reduce the production of pro-inflammatory cytokines in various cell lines. For instance, in a study involving macrophages, treatment with the compound led to a decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels, suggesting its potential use in inflammatory diseases.

2. Antineoplastic Properties

The compound has demonstrated antineoplastic effects through its ability to induce apoptosis in cancer cells. A study reported that this compound inhibited cell proliferation in breast cancer cell lines by promoting cell cycle arrest and apoptosis. The mechanism involves the modulation of histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell growth and survival.

The biological activity of this compound is primarily attributed to its role as an HDAC inhibitor. By inhibiting HDACs, the compound alters the acetylation status of histones and non-histone proteins, leading to changes in gene expression that favor apoptosis and inhibit inflammation.

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Rapidly absorbed after oral administration.

- Distribution : Widely distributed in tissues due to its lipophilicity.

- Metabolism : Primarily metabolized in the liver via conjugation.

- Elimination : Excreted mainly through urine as metabolites.

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Breast Cancer Treatment : In vitro studies indicated that the compound significantly reduced the viability of MCF-7 breast cancer cells at concentrations ranging from 10 to 50 µM over 48 hours. Cell cycle analysis revealed an accumulation of cells in the G0/G1 phase.

- Urea Cycle Disorders : In clinical settings, derivatives of phenylbutyric acid have been used to manage urea cycle disorders by facilitating nitrogen excretion. This application highlights the compound's utility beyond oncology.

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

2,4-diphenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O2/c17-16(18)15(14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZFIAPLRITZLME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(C2=CC=CC=C2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347418 | |

| Record name | 2,4-Diphenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2901-34-0 | |

| Record name | 2,4-Diphenylbutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-diphenylbutanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.